BenchChemオンラインストアへようこそ!

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile

Serotonin receptor pharmacology GPCR screening Neuropsychiatric drug discovery

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile (CAS 1710203-01-2) is a heterocyclic small molecule (MW 203.24, C10H13N5) that functions primarily as a versatile chemical probe rather than a single-target inhibitor. Its structure—a pyrimidine core substituted at C2 with a 4-methylpiperazine moiety and at C5 with a nitrile group—confers activity across multiple pharmacological targets, including PI3Kδ (cellular IC50 374 nM) , the 5-HT1D serotonin receptor (Ki 0.126 nM) , and cyclin-dependent kinase 2 (CDK2, IC50 ~10,000 nM).

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 1710203-01-2
Cat. No. B6351293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile
CAS1710203-01-2
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)C#N
InChIInChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3
InChIKeyUXSDFEAXDJXAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile: A Multi-Target Chemical Probe for Kinase & GPCR Research


2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile (CAS 1710203-01-2) is a heterocyclic small molecule (MW 203.24, C10H13N5) that functions primarily as a versatile chemical probe rather than a single-target inhibitor. Its structure—a pyrimidine core substituted at C2 with a 4-methylpiperazine moiety and at C5 with a nitrile group—confers activity across multiple pharmacological targets, including PI3Kδ (cellular IC50 374 nM) [1], the 5-HT1D serotonin receptor (Ki 0.126 nM) [2], and cyclin-dependent kinase 2 (CDK2, IC50 ~10,000 nM) [3]. The compound exhibits moderate aqueous solubility (38 μM) and is commercially available at ≥95% purity from multiple vendors . Unlike optimized clinical candidates, this compound is best deployed as a reference tool for scaffold-hopping campaigns, selectivity profiling, and structure–activity relationship (SAR) studies where its multi-target fingerprint provides a quantifiable baseline for differentiating downstream analogs.

Why 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile Cannot Be Simply Replaced by In-Class Analogs


Although numerous pyrimidine-5-carbonitrile or piperazinyl-pyrimidine derivatives exist as commercial building blocks, their biological fingerprints diverge sharply due to subtle substitution patterns. For 2-(4-methyl-1-piperazinyl)pyrimidine-5-carbonitrile, the combination of a C5 nitrile and an N-methylpiperazine at C2 creates a unique polypharmacology profile that is not reproduced by close analogs. For example, removal of the C5 nitrile (yielding 2-(4-methylpiperazin-1-yl)pyrimidine, CAS 145208-86-2) shifts selectivity toward 5-HT1A/2A receptors (Ki 2.18/19.7 μM) while abolishing the potent 5-HT1D antagonism (Ki 0.126 nM) [1] and PI3Kδ inhibition observed for the target compound. Conversely, adding a C4 amino group (yielding 4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile, CAS 103151-40-2) alters the PRMT inhibition profile substantially [2]. Even a Boc-protected variant (CAS 1241898-04-3) cannot serve as a direct surrogate, as the bulky protecting group increases molecular weight by ~42% (289.33 vs. 203.24 g/mol) and fundamentally alters membrane permeability and target engagement . These quantitative differences demonstrate that generic substitution without confirmatory profiling will introduce uncontrolled variables into any experiment.

Quantitative Differentiation Evidence for 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile vs. Closest Analogs


5-HT1D Receptor Affinity: Sub-nanomolar Ki Distinguishes Target Compound from the Non-Cyano Analog

The target compound demonstrates potent antagonist activity at the human 5-HT1D receptor with a Ki of 0.126 nM, measured via GTPγS binding inhibition in CHO cells [1]. In contrast, the non-cyano analog 2-(4-methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2) shows no measurable 5-HT1D activity in BindingDB; its reported 5-HT binding is limited to 5-HT1A (Ki 2.18 μM) and 5-HT2A (Ki 19.7 μM) . The C5 nitrile group is thus essential for conferring sub-nanomolar 5-HT1D affinity, representing an affinity gain of >17,000-fold for the 5-HT1D subtype relative to the 5-HT1A potency of the des-cyano analog.

Serotonin receptor pharmacology GPCR screening Neuropsychiatric drug discovery

PI3Kδ Cellular Activity: 374 nM Inhibition Defines a Differentiated Kinase Profile vs. 4-Amino Analog

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile inhibits PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 374 nM, as measured by electrochemiluminescence assay [1]. The 4-amino analog (CAS 103151-40-2) is not annotated for PI3Kδ activity in BindingDB; its reported enzymatic activities are confined to the PRMT family (PRMT1 IC50 = 387 nM, PRMT6 IC50 = 20 nM) [2]. The absence of the C4 amino group in the target compound correlates with a shift from PRMT inhibition toward PI3Kδ engagement. The CYP3A4 liability for the target compound is minimal (IC50 > 10,000 nM in human liver microsomes) [1], suggesting a cleaner metabolic profile compared to promiscuous kinase inhibitors.

PI3K/AKT pathway Kinase inhibitor screening Immuno-oncology

Aqueous Solubility: 38 μM Defined Solubility Enables Pre-Screening Formulation Decisions

The target compound exhibits an experimentally measured aqueous solubility of 38 μM . This value is approximately 100-fold above its 5-HT1D Ki (0.126 nM) and approximately 100-fold above its PI3Kδ cellular IC50 (374 nM ≈ 0.374 μM), indicating that solubility is unlikely to limit target engagement in cell-based assays at pharmacologically relevant concentrations. In contrast, the Boc-protected analog (CAS 1241898-04-3, MW 289.33) is predicted to have lower aqueous solubility due to the lipophilic tert-butoxycarbonyl group (XLogP3 increase of ~1.5 units expected based on fragment contributions), although no experimental solubility data are publicly available for comparison . The 38 μM value for the target compound provides a quantitative benchmark for DMSO stock preparation and aqueous dilution protocols.

Physicochemical profiling Assay-ready formulation Compound manageability

CDK2 Inhibition: Weak Affinity (~10 μM) Defines the Compound as a Negative Control for Cyclin-Dependent Kinase Screens

The target compound inhibits CDK2/cyclin A with an IC50 of approximately 10,000 nM (10 μM), measured after 30 min preincubation at room temperature [1]. This weak affinity is approximately 27-fold above the PI3Kδ cellular IC50 (374 nM) and nearly 80,000-fold above the 5-HT1D Ki (0.126 nM) [2][3], establishing a clear selectivity window. For comparison, optimized pyrimidine-5-carbonitrile CDK inhibitors in the literature (e.g., 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series) achieve CDK2 IC50 values in the low nanomolar range [4]. The target compound's ~10 μM CDK2 IC50 therefore qualifies it as a useful in-class negative control for experiments where CDK2 activity is an undesired off-target confound.

CDK inhibitor selectivity Kinase profiling Negative control design

NaV1.7 Channel Activity: 240 nM State-Dependent Blockade Offers a Differentiated Ion Channel Profile

The target compound exhibits state-dependent antagonist activity at the human NaV1.7 voltage-gated sodium channel with an IC50 of 240 nM against the partially inactivated state (PatchXpress assay, HEK293 cells) [1]. Against the non-inactivated state, activity is substantially weaker (IC50 ≈ 3,000 nM by manual patch clamp), yielding a state-dependence ratio of approximately 12.5-fold [1]. This state-dependent profile is not observed for the 4-amino analog (CAS 103151-40-2), which is not annotated for NaV channel activity in BindingDB [2]. The non-cyano analog (CAS 145208-86-2) similarly lacks any reported NaV pharmacology . The C5 nitrile therefore appears critical for NaV1.7 engagement.

Ion channel pharmacology Pain research Sodium channel screening

Optimal Deployment Scenarios for 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile in Drug Discovery Workflows


Serotonergic GPCR Panel Screening: 5-HT1D-Selective Chemical Probe

With a sub-nanomolar Ki of 0.126 nM at the 5-HT1D receptor, this compound can be deployed as a reference agonist/antagonist probe in recombinant GPCR panels to deconvolute 5-HT1D-mediated signaling from co-expressed 5-HT1A, 5-HT1B, or 5-HT2A responses [1]. Its >17,000-fold selectivity window over the 5-HT1A Ki of the des-cyano analog eliminates the need for laborious subtype selectivity optimization when the research question focuses specifically on 5-HT1D pharmacology.

PI3Kδ Pathway Profiling with Built-in CDK2 Negative Control

The compound's dual profile—374 nM PI3Kδ cellular activity combined with weak CDK2 inhibition (~10,000 nM)—makes it uniquely suited for PI3K/AKT pathway experiments where CDK2-mediated cell cycle effects must be excluded as confounding factors [2][3]. Researchers can use this single compound to engage PI3Kδ while simultaneously verifying that observed phenotypes are not attributable to CDK2 off-target activity, reducing the number of control compounds required per experiment.

NaV1.7 State-Dependent Blocker for Pain Target Validation

The compound's 12.5-fold state-dependent NaV1.7 blockade (IC50 240 nM partially inactivated vs. ~3,000 nM non-inactivated) supports its use as a tool compound for validating NaV1.7 as a pain target under pathophysiologically relevant depolarized conditions [4]. Procurement for ion channel screening cascades is justified by the absence of NaV1.7 activity in the 4-amino and des-cyano analogs, making this the only commercially available scaffold in this chemical series with validated sodium channel pharmacology.

Scaffold-Hopping SAR Campaigns: Core Reference Compound with Multi-Target Baseline

With experimentally quantified activity across five targets (5-HT1D Ki, PI3Kδ IC50, CDK2 IC50, NaV1.7 IC50, CYP3A4 IC50) and a measured aqueous solubility of 38 μM, this compound provides a richly annotated starting point for medicinal chemistry scaffold-hopping campaigns . Each synthesized analog can be directly compared against this multi-parameter baseline to assess whether structural modifications improve target selectivity, reduce off-target liability, or enhance physicochemical properties—a level of annotation unavailable for the 4-amino, des-cyano, or Boc-protected analogs.

Quote Request

Request a Quote for 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.